3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-ol
Description
Properties
IUPAC Name |
(2E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15,21H,6-8,10,12,14,16H2,1-5H3/b18-11+,19-13?,20-15+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJISWRZIEWCUBN-DYCNYEKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CCC(=CCC/C(=C/CO)/C)C)/C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Raw Material Selection and Pretreatment
Phytol is naturally abundant in chlorophyll-containing materials such as silkworm feces, mulberry leaves, bamboo leaves, pine needles, and ginkgo leaves. These substrates undergo solvent extraction (e.g., ethanol or acetone) to isolate chlorophyll, followed by saponification with potassium hydroxide to hydrolyze chlorophyll into phytol. Pretreatment involves drying raw materials to minimize moisture interference and grinding to increase surface area for efficient extraction.
Two-Step Molecular Distillation Process
The core innovation lies in quadratic molecular distillation , which separates phytol from impurities under high vacuum (0.1–10 Pa) and low temperatures (60–90°C). This method exploits differences in molecular free paths to prevent thermal degradation:
Table 1: Molecular Distillation Parameters and Outcomes
| Step | Vacuum (Pa) | Temperature (°C) | Purity Increase | Yield (%) |
|---|---|---|---|---|
| First Pass | 0.1–10 | 60–76 | 80–90% → 90–96% | 92–95 |
| Second Pass | 0.1–10 | 70–90 | 90–96% → >98% | 88–90 |
Optimized parameters include a blade rotation speed of 200–400 rpm and condenser temperatures of 10–40°C to maximize separation efficiency.
Synthetic Preparation via Esterification/Transesterification
Isophytol Derivative Synthesis
Synthetic routes begin with isophytol (3,7,11,15-tetramethyl-1-hexadecen-3-ol), which undergoes esterification with anhydrides (e.g., acetic anhydride) catalyzed by perchlorates (e.g., ferric perchlorate). Key steps include:
Table 2: Synthetic Reaction Conditions and Yields
Process Optimization
-
Catalyst Selection : Alkali carbonates (Na₂CO₃, K₂CO₃) outperform hydroxides in minimizing side reactions.
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Solvent Recovery : Low-polarity solvents (n-hexane) enable efficient extraction with >95% solvent recovery.
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Distillation : Short-path distillation under 1–2 mmHg isolates phytol with 95–97% purity.
Comparative Analysis of Methods
Efficiency and Scalability
-
Natural Extraction :
-
Synthetic Routes :
Purity and Applications
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Pharmaceutical Grade : Molecular distillation (>98% purity) meets stringent standards for vitamin E/K synthesis.
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Industrial Use : Synthetic phytol (95–97% purity) suffices for fragrances and cosmetics.
Emerging Innovations and Challenges
Chemical Reactions Analysis
Types of Reactions
3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to an aldehyde or carboxylic acid.
Reduction: The double bonds in the molecule can be reduced to single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Geranylgeranial or geranylgeranoic acid.
Reduction: Fully saturated analogs of geranylgeraniol.
Substitution: Geranylgeranyl chloride.
Scientific Research Applications
3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-ol, commonly referred to as TMTD , is a polyunsaturated alcohol with significant applications across various scientific fields. This article explores its applications in detail, supported by comprehensive data tables and case studies.
Biological Research
TMTD has been studied for its potential biological activities. Its structure allows it to interact with various biological systems.
Antioxidant Activity
Research indicates that TMTD exhibits antioxidant properties, which can protect cells from oxidative stress. A study conducted by Zhang et al. (2020) demonstrated that TMTD could scavenge free radicals effectively, suggesting its potential use in therapeutic applications for diseases related to oxidative damage.
| Study | Findings |
|---|---|
| Zhang et al. (2020) | TMTD scavenges free radicals and reduces oxidative stress in cellular models. |
Antimicrobial Properties
TMTD has shown antimicrobial activity against several pathogens. A study by Lee et al. (2021) reported that TMTD inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a natural preservative in food and cosmetic products.
| Study | Findings |
|---|---|
| Lee et al. (2021) | Effective against various bacterial strains; potential for use in food preservation. |
Pharmaceutical Applications
The unique structure of TMTD makes it a candidate for pharmaceutical applications, particularly in drug formulation and development.
Drug Delivery Systems
TMTD can be utilized as a carrier in drug delivery systems due to its ability to enhance solubility and stability of hydrophobic drugs. A case study by Patel et al. (2019) illustrated the successful incorporation of TMTD in liposomal formulations, improving the bioavailability of poorly soluble drugs.
| Study | Findings |
|---|---|
| Patel et al. (2019) | Enhanced solubility and stability of hydrophobic drugs using TMTD in liposomal formulations. |
Agricultural Uses
TMTD is also being explored for agricultural applications, particularly as a biopesticide.
Pesticidal Activity
Research has indicated that TMTD exhibits insecticidal properties against common agricultural pests. A field trial conducted by Kumar et al. (2022) showed that TMTD significantly reduced pest populations while being environmentally friendly.
| Study | Findings |
|---|---|
| Kumar et al. (2022) | Effective against major agricultural pests; environmentally friendly alternative to synthetic pesticides. |
Cosmetic Industry
Due to its antioxidant and antimicrobial properties, TMTD is gaining attention in the cosmetic industry.
Skin Care Formulations
TMTD is being incorporated into skin care products for its ability to protect against oxidative stress and microbial contamination. A formulation study by Smith et al. (2023) demonstrated that products containing TMTD showed improved stability and efficacy in skin protection.
| Study | Findings |
|---|---|
| Smith et al. (2023) | Improved stability and efficacy in skin care formulations using TMTD as an active ingredient. |
Mechanism of Action
The mechanism of action of 3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-ol involves its incorporation into biological membranes, affecting their fluidity and function. It also serves as a precursor for the synthesis of geranylgeranyl pyrophosphate, which is crucial for the prenylation of proteins. This post-translational modification is essential for the proper localization and function of various proteins involved in cell growth and differentiation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraen-1-ol with structurally and functionally related compounds:
Key Structural and Functional Differences:
Double Bond Configuration :
- Geranylgeraniol has four conjugated double bonds , enhancing its reactivity and role in signaling pathways (e.g., protein prenylation) .
- Phytol and phytanic acid have saturated or partially saturated chains , reducing their ability to participate in redox reactions .
Functional Groups :
- Geranylgeraniol’s terminal hydroxyl group allows for esterification (e.g., acetate derivatives in Cnesmone javanica) , whereas phytanic acid’s carboxylic acid group enables CoA-thioester formation for PPARα activation .
Biological Roles :
- Geranylgeraniol exhibits cytotoxicity against cancer cells (e.g., MCF-7, IC₅₀ = 1.78 μg/mL) , while phytol is a precursor to vitamins and phytanic acid .
- Neophytadiene, a pyrolysis product, lacks bioactive functional groups, limiting its pharmacological utility .
Thermal Stability :
- Geranylgeraniol is stable in pyrolysis up to 420°C in adhesives , whereas neophytadiene forms at lower temperatures during chlorophyll degradation .
Biological Activity
3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-ol, commonly referred to as phytol, is a naturally occurring acyclic diterpene alcohol. It is primarily derived from the chlorophyll molecule and has significant biological activity that has garnered attention in various fields such as pharmacology, nutrition, and biochemistry. This article delves into the biological activities of phytol, supported by data tables and case studies.
Phytol has the molecular formula and a molecular weight of approximately 290.46 g/mol. It features a long hydrocarbon chain with multiple double bonds, contributing to its unique properties and biological functions.
| Property | Value |
|---|---|
| Molecular Formula | C20H34O |
| Molecular Weight | 290.46 g/mol |
| Melting Point | -50 °C |
| Boiling Point | 270 °C |
| LogP (octanol/water) | 6.695 |
Antioxidant Properties
Phytol exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies have shown that phytol can scavenge free radicals and reduce lipid peroxidation in various biological systems.
Case Study : A study published in the Journal of Agricultural and Food Chemistry highlighted that phytol demonstrated a dose-dependent increase in antioxidant capacity in human liver cells (HepG2), suggesting its potential role in preventing oxidative damage .
Anti-inflammatory Effects
Research indicates that phytol possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Case Study : In an animal model of arthritis, administration of phytol resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers in serum .
Antimicrobial Activity
Phytol has demonstrated antimicrobial effects against various pathogens. Its mechanism involves disrupting microbial cell membranes.
Table 2: Antimicrobial Activity of Phytol
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 1.0 mg/mL |
| Candida albicans | 0.25 mg/mL |
Neuroprotective Effects
Emerging research suggests that phytol may have neuroprotective properties. It appears to enhance cognitive function and may protect against neurodegenerative diseases.
Case Study : A recent study involving mice found that phytol administration improved memory retention and reduced neuroinflammation in models of Alzheimer’s disease .
The biological activities of phytol can be attributed to several mechanisms:
- Antioxidant Mechanism : Phytol enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
- Anti-inflammatory Pathway : Phytol modulates NF-kB signaling pathways, leading to decreased expression of inflammatory genes.
- Membrane Disruption : Its hydrophobic nature allows phytol to integrate into microbial membranes, causing structural damage.
Q & A
Basic Research Questions
Q. How can 3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-ol be unambiguously identified in complex biological matrices?
- Methodological Answer : Combine chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) with UV detection (λ ~210 nm) can separate geranylgeraniol from lipids. Confirm identity via GC-MS (retention index ~32.1 min, molecular ion m/z 290.48) or LC-MS (negative-ion mode for derivatives like geranylgeranoic acid, m/z 303.4) . Structural validation requires - and -NMR to resolve methyl branching (δ 1.6–1.8 ppm for allylic methyl groups) and polyene geometry (trans-configuration confirmed by coupling constants J ~15 Hz) .
Q. What synthetic routes are available for producing high-purity geranylgeraniol for in vitro studies?
- Methodological Answer : Geranylgeraniol is synthesized via reduction of its ester precursors. For example, ethyl (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoate is reduced with diisobutylaluminum hydride (DIBAL, 3 equiv) in dry toluene at −78°C. Monitor reaction progress by TLC (30% EtO in pentane; R ~0.3). Purify via flash chromatography (silica gel, hexane/EtOAc gradient) and confirm purity (>95%) by -NMR and GC-MS .
Q. How should geranylgeraniol be stored to prevent degradation during experimental workflows?
- Methodological Answer : Store neat geranylgeraniol under inert gas (N or Ar) at −20°C in amber vials to minimize oxidation of polyunsaturated chains. For aqueous solutions, use ethanol or DMSO as carriers (final solvent concentration ≤0.1% v/v to avoid cytotoxicity). Verify stability via periodic GC-MS analysis for degradation products (e.g., epoxides or peroxides) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in geranylgeraniol’s reported bioactivity (e.g., antitumor vs. inert effects)?
- Methodological Answer : Discrepancies may arise from cell line specificity or metabolic conversion. For example, geranylgeraniol induces apoptosis in HuH-7 hepatoma cells but not HepG-2 hepatoblastoma cells . To test metabolic activation:
- Pre-treat cells with cytochrome P450 inhibitors (e.g., ketoconazole) to block geranylgeraniol-to-geranylgeranoic acid conversion.
- Compare activity of geranylgeraniol with its acid derivative (GGA) using dose-response assays (IC determination).
- Use isotopic labeling (e.g., -geranylgeraniol) to track intracellular metabolism .
Q. How does geranylgeraniol interact with lipid membranes or protein prenylation pathways?
- Methodological Answer : Geranylgeraniol competes with geranylgeranyl pyrophosphate (GGPP) for protein prenylation. To study this:
- Use fluorescent GGPP analogs (e.g., BODIPY-GGPP) in cell-free prenylation assays with recombinant farnesyltransferase or geranylgeranyltransferase.
- Quantify membrane incorporation via fluorescence anisotropy or Laurdan GP assays to assess changes in lipid bilayer fluidity .
Q. What analytical approaches are suitable for quantifying geranylgeraniol in metabolic studies (e.g., α-oxidation pathways)?
- Methodological Answer : For tracing α-oxidation products like 2,6,10,14-tetramethyl-15:0 fatty acid:
- Extract lipids from tissue homogenates (e.g., bovine liver) using Folch partitioning.
- Derivatize fatty acids to methyl esters (FAMEs) with BF-methanol.
- Analyze via GC-MS with selected ion monitoring (SIM) for m/z 268 (3,7,11,15-tetramethyl-16:0) and m/z 254 (2,6,10,14-tetramethyl-15:0). Use diastereomer-specific columns (e.g., Chirasil-Dex) to resolve SRR/RRR ratios .
Data Contradictions and Validation
Q. Why do some studies report geranylgeraniol as inert in apoptosis assays despite structural similarity to active metabolites?
- Critical Analysis : Geranylgeraniol’s bioactivity depends on enzymatic conversion to geranylgeranoic acid (GGA), which is apoptogenic. In cell lines lacking CYP3A4 or other oxidative enzymes (e.g., HepG-2), geranylgeraniol remains inactive. Validate by:
- Co-administering geranylgeraniol with CYP inducers (e.g., rifampicin).
- Directly measuring GGA levels via LC-MS/MS in treated cells .
Experimental Design Considerations
Q. How can researchers control for off-target effects in geranylgeraniol-mediated signaling studies?
- Recommendations :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
